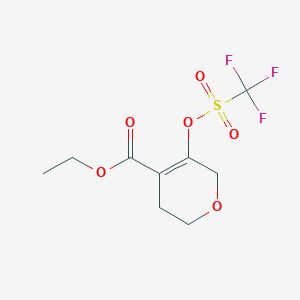

ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate

Description

Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate is a fluorinated dihydropyran derivative characterized by a trifluoromethylsulfonyloxy (CF₃SO₂O-) substituent at the 5-position and an ethyl carboxylate group at the 4-position of the partially saturated pyran ring. The dihydropyran core provides structural rigidity and influences stereoelectronic properties, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula |

C9H11F3O6S |

|---|---|

Molecular Weight |

304.24 g/mol |

IUPAC Name |

ethyl 5-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyran-4-carboxylate |

InChI |

InChI=1S/C9H11F3O6S/c1-2-17-8(13)6-3-4-16-5-7(6)18-19(14,15)9(10,11)12/h2-5H2,1H3 |

InChI Key |

OOCYQBMRECEIPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(COCC1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate typically involves the reaction of a pyran derivative with a trifluoromethylsulfonylating agent. The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the reaction. Common bases used include potassium carbonate or sodium hydride, and solvents such as dichloromethane or tetrahydrofuran are frequently employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Oxidation Reactions: The pyran ring can be oxidized to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols and oxidized pyran derivatives, respectively.

Scientific Research Applications

Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate, we analyze structurally and functionally related compounds from the literature:

Structural Analogues with Fluorinated Substituents

Ethyl 6-Amino-5-Cyano-4-[2-(Trifluoromethyl)Phenyl]-4H-Pyran-3-Carboxylate (CAS 340817-61-0) Structure: Features a 4H-pyran ring with cyano, amino, and trifluoromethylphenyl substituents. Key Differences: Lacks the trifluoromethylsulfonyloxy group but includes electron-withdrawing cyano and trifluoromethylphenyl groups. Reactivity: The cyano and amino groups enable participation in cycloaddition and condensation reactions, contrasting with the sulfonate’s role as a leaving group in the target compound .

4-Aryl-2-Trifluoromethyl-4H-Pyrans (3)

- Structure : Aromatic substituents at the 4-position and a trifluoromethyl group at the 2-position.

- Key Differences : Fully aromatic pyran ring vs. the partially saturated dihydropyran in the target compound. The trifluoromethyl group enhances lipophilicity but lacks sulfonate reactivity.

- Applications : Used in fluorinated material synthesis due to stability under acidic conditions .

Sulfonyl-Containing Pyran Derivatives

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-Yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b) Structure: Contains a pyrazole-sulfonyl hybrid attached to the pyran ring. Key Differences: The sulfonyl group is part of a heterocyclic system, differing from the trifluoromethylsulfonyloxy substituent. Synthesis: Prepared via reflux with ethyl cyanoacetate, highlighting the role of ester groups in facilitating cyclization .

Benzoic Acid Derivatives with Indole-Sulfonyl Groups (e.g., Giripladib)

- Structure : A sulfonamide-linked indole-benzoic acid scaffold.

- Key Differences : The sulfonyl group is integrated into a pharmacophore for biological activity (e.g., pain management), unlike the target compound’s role as a synthetic intermediate.

- Relevance : Demonstrates sulfonyl groups’ versatility in drug design, though distinct from the target’s reactivity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Acid-Catalyzed Behavior: The reactivity of dihydropyrans is highly solvent-dependent. For example, reactions in trifluoroacetic acid yield 4-aryl-2-ethoxy-6-trifluoromethyl dihydropyrans (2), whereas acetonitrile with p-toluenesulfonic acid produces aromatic 4H-pyrans (3) and butadienones (4). This suggests that the target compound’s dihydropyran core may undergo similar solvent-driven transformations .

- DFT Calculations: Studies on fluorinated dihydropyrans reveal that electron-withdrawing groups stabilize transition states in ring-opening reactions. The trifluoromethylsulfonyloxy group likely lowers activation energy for nucleophilic attacks compared to non-fluorinated analogs .

Biological Activity

Ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydro-2H-pyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity based on recent research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C12H18F3NO5S

- Molecular Weight : 345.33 g/mol

The synthesis typically involves the reaction of various starting materials under controlled conditions, often utilizing trifluoromethanesulfonic anhydride to introduce the trifluoromethyl sulfonyl group. The synthesis process can be summarized as follows:

- Preparation of Starting Materials : The initial substrates are prepared and purified.

- Reaction Conditions : The reaction is carried out in a suitable solvent at elevated temperatures.

- Purification : The product is purified through techniques such as column chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, a study showed that the compound exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In vitro assays demonstrated that it could inhibit certain enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic disorders .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity with IC50 values ranging from 12 to 25 µM, indicating its potential as an anticancer agent .

Case Studies

- Case Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported that the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition, suggesting its utility in treating bacterial infections .

- Case Study on Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit human cytochrome P450 enzymes, which play a vital role in drug metabolism. The findings suggested that this compound could modify drug metabolism profiles when co-administered with other pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.